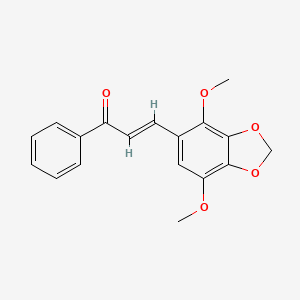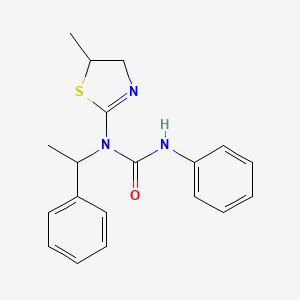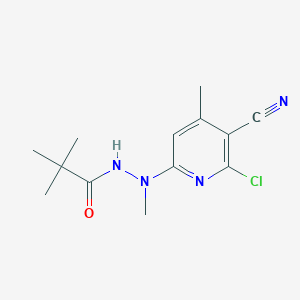![molecular formula C20H15F3N4O5 B11480953 N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480953.png)
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, an oxadiazole ring, and a benzodioxole moietyThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability, lipophilicity, and binding selectivity of molecules, making it a valuable structural motif in drug design .
Preparation Methods
The synthesis of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves multiple steps, typically starting with the formation of the oxadiazole ring. One common method involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the generation of a trifluoromethyl radical and its subsequent addition to the aromatic ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to its targets by increasing lipophilicity and metabolic stability . The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
N-[2-({3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other compounds containing trifluoromethyl groups and oxadiazole rings:
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide: This compound also contains a trifluoromethyl group but differs in its overall structure and applications.
5-Perfluoroalkyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and a similar heterocyclic ring but have different chemical properties and uses.
FDA-Approved Trifluoromethyl Group-Containing Drugs: These drugs highlight the importance of the trifluoromethyl group in enhancing drug properties, similar to the compound .
Properties
Molecular Formula |
C20H15F3N4O5 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H15F3N4O5/c21-20(22,23)13-4-1-11(2-5-13)16-26-19(32-27-16)18(29)25-8-7-24-17(28)12-3-6-14-15(9-12)31-10-30-14/h1-6,9H,7-8,10H2,(H,24,28)(H,25,29) |
InChI Key |
CZRQLEXQWGMKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-3-[(1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate](/img/structure/B11480876.png)
![1-{1-[(4-Chloro-3-nitrophenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-8-yl}ethanone](/img/structure/B11480885.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B11480901.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B11480927.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11480932.png)

![7-[2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480948.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B11480957.png)
![ethyl 8-methyl-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B11480959.png)
![2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine](/img/structure/B11480965.png)

